2-Amino-4-chloronicotinaldehyde
Overview
Description
2-Amino-4-chloronicotinaldehyde is a chemical compound with the CAS Number: 884004-48-2. It has a molecular weight of 156.57 and its IUPAC name is 2-amino-4-chloronicotinaldehyde . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 2-Amino-4-chloronicotinaldehyde involves several stages. In one experiment, n-butyllithium and N,N,N,N,-tetramethylethylenediamine were mixed in tetrahydrofuran and hexane at -78℃ for 0.5 hours. Then, the reaction mass was allowed to stand for another 30 minutes. DMF was added, maintaining the temperature at -78 °C. After 1 hour, the cooling was stopped and the reaction mixture was allowed to warm to room temperature and stand for another hour .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-chloronicotinaldehyde is represented by the linear formula C6H5ClN2O . The InChI Code for this compound is 1S/C6H5ClN2O/c7-5-1-2-9-6 (8)4 (5)3-10/h1-3H, (H2,8,9) .
Physical And Chemical Properties Analysis
2-Amino-4-chloronicotinaldehyde is a solid substance. It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Scientific Research Applications
Use in Chemical Synthesis
2-Amino-4-chloronicotinaldehyde is used as an intermediate in the synthesis of various commercial dyes . It’s wide application has led to the generation of a series of dye wastewater .
Use in Cancer Research
A comprehensive investigation of 2-amino-4,6-diphenylnicotinonitriles (APNs), which are structurally similar to 2-Amino-4-chloronicotinaldehyde, was conducted . This study included their synthesis, cytotoxicity against breast cancer cell lines, and photophysical properties . Compound 3, one of the APNs, demonstrated exceptional cytotoxicity, surpassing the potency of Doxorubicin . The fluorescence spectra of the synthesized APNs in different solvents revealed solvent-dependent shifts in the emission maximum values, highlighting the influence of the solvent environment on their fluorescence properties . A quantum chemical TD-DFT analysis provided insights into the electronic structure and fluorescence behavior of the APNs, elucidating HOMO-LUMO energy gaps, electronegativity values, and dipole moments . These findings contribute to a deeper understanding of their electronic properties and potential reactivity .
Safety And Hazards
The safety information for 2-Amino-4-chloronicotinaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-amino-4-chloropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-2-9-6(8)4(5)3-10/h1-3H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZVETGVSYSMBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673079 | |
Record name | 2-Amino-4-chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chloronicotinaldehyde | |
CAS RN |
884004-48-2 | |
Record name | 2-Amino-4-chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-chloropyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Citations
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